molecular formula C11H14N2 B1454682 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1224640-13-4

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1454682
CAS No.: 1224640-13-4
M. Wt: 174.24 g/mol
InChI Key: JVYGMSUBNDAILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a cyclopropyl ring fused to a quinoxaline ring, making it a cyclic amine with unique structural properties.

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters . The interaction between this compound and MAO-B is characterized by inhibition, which can lead to increased levels of neurotransmitters in the brain . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of MAO-B, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, resulting in changes in cell function. For example, increased neurotransmitter levels can enhance neuronal communication and potentially improve cognitive functions . Additionally, the compound’s effects on cellular metabolism may influence energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with MAO-B. The compound acts as an inhibitor, preventing the enzyme from breaking down neurotransmitters . This inhibition is achieved through the binding of this compound to the active site of MAO-B, blocking its catalytic activity . As a result, neurotransmitter levels remain elevated, leading to enhanced neuronal signaling and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on MAO-B over extended periods . Degradation may occur under certain conditions, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B, leading to increased neurotransmitter levels and improved cognitive functions . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with MAO-B, an enzyme responsible for the oxidative deamination of neurotransmitters . By inhibiting MAO-B, the compound affects metabolic flux and metabolite levels, leading to increased concentrations of neurotransmitters . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites . Once inside the cells, it may bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it interacts with MAO-B to exert its inhibitory effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product . Another method includes the use of aldehydes instead of dimethoxymethane to achieve substituted tetrahydroquinoxalines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoxaline: A closely related compound with similar structural features but lacking the cyclopropyl ring.

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Another similar compound with a methyl group instead of a cyclopropyl ring.

Uniqueness: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGMSUBNDAILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736824
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224640-13-4
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-cyclopropyl-1,4-dihydro-quinoxaline-2,3-dione (10.0 g, 49.45 mmol, 1.0 equiv) in tetrahydrofuran (500 mL) was added dropwise a 1 M solution of borane-tetrahydrofuran complex (108.8 mL, 108.8 mmol, 2.2 equiv; [CAS RN 14044-65-6]) and the reaction mixture stirred at room temperature over night. The solvent was removed by evaporation under reduced pressure and the crude reaction mixture extracted from a saturated aqueous solution of sodium bicarbonate (100 mL) with ethyl acetate (three times 100 mL). The combined organic phases were dried over sodium sulfate and purified by silica gel column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate to give 4.2 g (49%) of the title compound as a light yellow solid. MS (ISP): m/z=175.4 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.8 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.